molecular formula C43H51N3O11 B12414336 Rifaximin-d6

Rifaximin-d6

Cat. No.: B12414336
M. Wt: 791.9 g/mol
InChI Key: NZCRJKRKKOLAOJ-AGFYBHHASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rifaximin involves the reaction between rifamycin O and 2-amino-4-methylpyridine. Rifamycin O is the oxidized form of rifamycin B, a fermentation product from the microorganism Amycolatopsis mediterranei . The process includes reacting fortimicin O with excessive 2-amino-4-picolyl for 20-24 hours at 35-45°C using ethanol as a solvent. Anhydrous potassium carbonate is then added, followed by crystallization and filtration to obtain the final product .

Industrial Production Methods

The industrial production of rifaximin is based on the same synthetic route but optimized for large-scale manufacturing. The process is designed to be efficient, environmentally friendly, and cost-effective, with high yield and low consumption of reagents .

Chemical Reactions Analysis

Types of Reactions

Rifaximin-d6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacokinetic Studies

Rifaximin-d6 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of rifaximin in human subjects. The incorporation of stable isotopes allows for precise tracking of the drug's behavior in the body without interfering with its pharmacological effects.

  • Case Study : A study developed a validated liquid chromatography-electrospray ionization method using this compound as an internal standard. This method demonstrated consistent and reproducible results for analyzing rifaximin levels in biological samples, thereby enhancing the reliability of pharmacokinetic data collection .

Microbiome Research

This compound is employed in microbiome research to examine its effects on gut microbiota composition and function. Given that rifaximin has minimal impact on the overall gut microbiome compared to traditional antibiotics, researchers use this compound to investigate its selective antimicrobial properties.

  • Research Findings : Studies have shown that rifaximin can effectively reduce pathogenic bacteria while preserving beneficial gut flora. The use of this compound allows for detailed tracking of these changes in microbial populations during treatment .

Clinical Applications

This compound is also significant in clinical settings, particularly for gastrointestinal disorders. It has been explored for its efficacy in treating conditions such as irritable bowel syndrome (IBS), small intestinal bacterial overgrowth (SIBO), and portal systemic encephalopathy (PSE).

  • Clinical Trials : In a randomized controlled trial involving patients with IBS, those treated with rifaximin exhibited a symptom improvement rate of 36.4% over ten weeks. The study highlighted that patients who received this compound showed significant reductions in abdominal discomfort and bloating .

Safety and Efficacy Studies

The safety profile of this compound is well-established, making it a preferred choice in various therapeutic regimens. Its use in combination therapies has been evaluated to enhance treatment outcomes while minimizing side effects.

  • Combination Therapy Case : A patient with recurrent functional gastrointestinal symptoms was treated with this compound alongside tegaserod and probiotics. The combination therapy resulted in significant symptom relief without adverse effects, demonstrating the potential for this compound to enhance therapeutic efficacy when used with other agents .

Environmental Monitoring

This compound is also utilized in environmental studies to monitor antibiotic residues in food products, particularly animal-origin foods. The stable isotope labeling aids in accurate detection and quantification.

  • Method Development : A study developed an LC-MS/MS method for detecting rifaximin and its residues using this compound as a standard. This method proved effective for ensuring food safety by monitoring antibiotic contamination .

Comparison with Similar Compounds

Rifaximin-d6 is compared with other similar compounds, such as:

This compound is unique due to its nonsystemic nature, minimal absorption, and targeted action within the gastrointestinal tract, making it suitable for treating localized infections with fewer side effects .

Q & A

Basic Research Questions

Q. What distinguishes Rifaximin-d6 from Rifaximin in terms of chemical structure and research applications?

this compound is a deuterium-labeled analog of Rifaximin, where six hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in pharmacokinetic and metabolic studies, as deuterium labeling allows precise tracking via mass spectrometry (e.g., LC-MS/MS) without significantly altering biological activity. Researchers leverage this isotopologue to study drug absorption, distribution, and excretion while minimizing interference from endogenous compounds .

Q. How does this compound’s antibacterial mechanism differ from non-deuterated Rifaximin?

Both compounds inhibit bacterial RNA synthesis by binding to the β-subunit of DNA-dependent RNA polymerase. However, isotopic effects from deuterium may slightly alter metabolic stability or enzymatic degradation rates. For example, deuterium substitution can reduce first-pass metabolism, extending half-life in preclinical models. Researchers should validate these effects using in vitro hepatocyte assays or in vivo pharmacokinetic profiling .

Q. What are the MIC (Minimum Inhibitory Concentration) ranges for this compound against Gram-positive versus Gram-negative bacterial strains?

this compound demonstrates lower MICs against Gram-positive bacteria (0.03–5 µg/mL) compared to Gram-negative strains (8–50 µg/mL), mirroring its parent compound. This variability arises from differences in bacterial membrane permeability and efflux pump efficiency. Researchers should include quality controls (e.g., reference strains like E. coli ATCC 25922) and standardized broth microdilution protocols to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?

Stability studies should simulate gastrointestinal pH (1.2–7.4), temperature (37°C), and enzymatic environments (e.g., pepsin, pancreatin). Use high-performance liquid chromatography (HPLC) with photodiode array detection to monitor degradation products. Include accelerated stability testing (40°C/75% relative humidity) to predict shelf-life. Document protocols per ICH guidelines to ensure reproducibility .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to deuterium’s isotopic signature, which eliminates interference from endogenous compounds. Validate methods using matrix-matched calibration curves (plasma, feces) and assess recovery rates (≥85%) and precision (CV ≤15%). Include internal standards (e.g., rifaximin-¹³C) to correct for ion suppression .

Q. How can contradictions in efficacy data between in vitro and in vivo studies be resolved?

Conduct meta-analyses to aggregate data across studies, adjusting for variables like dosing regimens, animal models, and bacterial load. Subgroup analyses (e.g., hepatic vs. systemic infections) and sensitivity testing (e.g., fecal drug concentration monitoring) can clarify discrepancies. Reference methodologies from systematic reviews, such as PRISMA guidelines, to ensure rigor .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

Document synthesis steps in detail, including deuterium incorporation efficiency (e.g., via ²H NMR) and purification methods (e.g., preparative HPLC). Characterize the final product using high-resolution mass spectrometry (HRMS) and elemental analysis. Publish supplementary data on yield, purity (≥98%), and spectral profiles to enable replication .

Q. How can the FINER/PICO frameworks be applied to formulate hypotheses comparing this compound’s pharmacokinetics to Rifaximin?

  • FINER : Ensure hypotheses are Feasible (e.g., rodent models), Interesting (deuterium’s metabolic impact), Novel (untested drug-tissue distribution), Ethical (IACUC-approved protocols), and Relevant (optimizing HE treatment).
  • PICO : Define Population (e.g., cirrhotic rats), Intervention (this compound, 10 mg/kg), Comparison (Rifaximin), and Outcome (serum ammonia reduction). Use these frameworks to align aims with experimental design .

Q. Methodological Notes

  • Data Analysis : Use non-linear regression models (e.g., Phoenix WinNonlin) for pharmacokinetic parameters (AUC, Cmax, t½).
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived samples.
  • Literature Review : Systematically map existing evidence using tools like Covidence to identify gaps in this compound research .

Properties

Molecular Formula

C43H51N3O11

Molecular Weight

791.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13+/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D

InChI Key

NZCRJKRKKOLAOJ-AGFYBHHASA-N

Isomeric SMILES

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)NC3=C5O)\C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Origin of Product

United States

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